![molecular formula C8H7ClN2 B1367167 4-Cloro-1-metil-1H-pirrolo[2,3-b]piridina CAS No. 74420-05-6](/img/structure/B1367167.png)

4-Cloro-1-metil-1H-pirrolo[2,3-b]piridina

Descripción general

Descripción

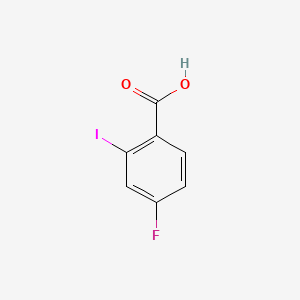

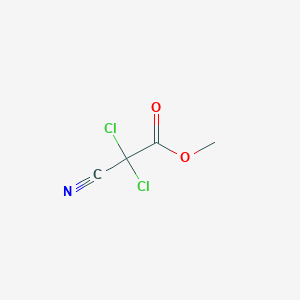

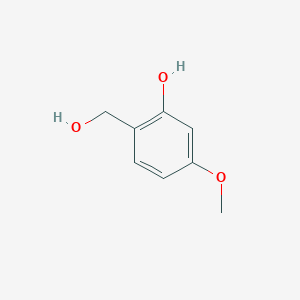

4-Chloro-1-methyl-1H-pyrrolo[2,3-b]pyridine is a chemical compound with the empirical formula C8H7ClN2. It is a solid substance . This compound is used as a biochemical reagent and can be used as a biological material or organic compound for life science-related research .

Molecular Structure Analysis

The molecular weight of 4-Chloro-1-methyl-1H-pyrrolo[2,3-b]pyridine is 166.61 . The SMILES string representation of this compound is CN1C=CC2=C(C=CN=C12)Cl . The InChI key is GYGRXUOVLHHEMC-UHFFFAOYSA-N .Aplicaciones Científicas De Investigación

Terapéutica contra el cáncer

4-Cloro-1-metil-1H-pirrolo[2,3-b]piridina: los derivados han demostrado ser prometedores como potentes inhibidores del receptor del factor de crecimiento de fibroblastos (FGFR), que juega un papel crucial en varios tipos de tumores . La activación anormal de la señalización de FGFR está asociada con la progresión y el desarrollo de varios cánceres, lo que la convierte en un objetivo atractivo para la terapia contra el cáncer. Se han desarrollado derivados de este compuesto con potentes actividades contra FGFR1, 2 y 3, mostrando un potencial como compuestos líderes para una mayor optimización en el tratamiento del cáncer .

Trastornos neurológicos

La similitud estructural de This compound con las bases púricas como la adenina y la guanina sugiere su posible aplicación en el tratamiento de trastornos neurológicos. Los compuestos con esta estructura central pueden interactuar con objetivos biológicos relacionados con el sistema nervioso, ofreciendo beneficios terapéuticos para las enfermedades neurodegenerativas y los trastornos cognitivos .

Modulación del sistema inmunológico

Los derivados de pirrolopiridina, incluida la This compound, se han investigado por sus efectos en el sistema inmunológico. Estos compuestos podrían utilizarse para modular las respuestas inmunitarias, lo que podría ayudar en el tratamiento de enfermedades autoinmunes y mejorar la eficacia de las vacunas .

Agentes antidiabéticos

La investigación ha indicado que los derivados de pirrolopiridina pueden exhibir propiedades antidiabéticas. Al dirigirse a vías específicas involucradas en el metabolismo de la glucosa, estos compuestos pueden servir como base para desarrollar nuevos medicamentos antidiabéticos .

Actividad antimicobacteriana

Se ha explorado la actividad antimicobacteriana de los derivados de This compound, y los hallazgos sugieren su uso en la lucha contra las infecciones micobacterianas, como la tuberculosis. Esta aplicación es particularmente relevante dado la creciente preocupación por las cepas de micobacterias resistentes a los antibióticos .

Aplicaciones antivirales

Debido a su complejidad estructural y capacidad de interactuar con varios objetivos biológicos, los derivados de pirrolopiridina se están estudiando por sus capacidades antivirales. Pueden inhibir la replicación de los virus o interferir con la entrada del virus en las células huésped, ofreciendo una vía para el desarrollo de nuevos medicamentos antivirales .

Electrónica molecular

La estructura electrónica de This compound se ha analizado por su posible aplicación en electrónica molecular. Su distribución de carga y características topológicas podrían aprovecharse en el diseño de dispositivos electrónicos orgánicos .

Herramienta de investigación bioquímica

Como reactivo bioquímico, This compound se utiliza en la investigación de ciencias de la vida para estudiar materiales biológicos o compuestos orgánicos. Sirve como una herramienta versátil en la síntesis y el análisis de sistemas biológicos complejos .

Safety and Hazards

The compound is classified as Acute Tox. 4 Oral according to the GHS classification . The hazard statements include H302, which means it is harmful if swallowed . The precautionary statements include P301 + P312 + P330, which suggest that if swallowed, call a poison center or doctor if you feel unwell, and rinse mouth .

Mecanismo De Acción

Target of Action

Similar compounds have shown potent activities against fgfr1, 2, and 3 . These fibroblast growth factor receptors play crucial roles in cell differentiation, growth, and angiogenesis.

Mode of Action

It’s worth noting that related compounds have been shown to inhibit fgfr, leading to the inhibition of cell proliferation and induction of apoptosis .

Result of Action

Similar compounds have been shown to inhibit cell proliferation and induce apoptosis .

Análisis Bioquímico

Biochemical Properties

4-Chloro-1-methyl-1H-pyrrolo[2,3-b]pyridine plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. It has been observed to form moderately strong intermolecular N–H⋯N hydrogen bonds and weak C–H⋯Cl closed-shell interactions . These interactions suggest that 4-Chloro-1-methyl-1H-pyrrolo[2,3-b]pyridine can potentially modulate the activity of enzymes and proteins by binding to their active sites or altering their conformation.

Cellular Effects

The effects of 4-Chloro-1-methyl-1H-pyrrolo[2,3-b]pyridine on cellular processes are diverse. It has been shown to inhibit the proliferation of breast cancer 4T1 cells and induce apoptosis . Additionally, it significantly reduces the migration and invasion abilities of these cells . These findings indicate that 4-Chloro-1-methyl-1H-pyrrolo[2,3-b]pyridine can influence cell signaling pathways, gene expression, and cellular metabolism, making it a potential candidate for cancer therapy research.

Molecular Mechanism

At the molecular level, 4-Chloro-1-methyl-1H-pyrrolo[2,3-b]pyridine exerts its effects through various mechanisms. It has been found to inhibit Janus kinase (JAK) activity, particularly JAK3, by binding to the enzyme’s active site . This inhibition can lead to changes in gene expression and downstream signaling pathways, ultimately affecting cellular functions. The compound’s electronic structure, characterized by a large HOMO–LUMO energy gap, implies high kinetic stability, which may contribute to its effectiveness in biochemical interactions .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 4-Chloro-1-methyl-1H-pyrrolo[2,3-b]pyridine can change over time. Studies have shown that the compound remains stable under various conditions, with minimal degradation observed . Long-term exposure to 4-Chloro-1-methyl-1H-pyrrolo[2,3-b]pyridine has been associated with sustained inhibition of cell proliferation and migration, indicating its potential for long-term therapeutic applications .

Dosage Effects in Animal Models

The effects of 4-Chloro-1-methyl-1H-pyrrolo[2,3-b]pyridine vary with different dosages in animal models. At lower doses, the compound effectively inhibits tumor growth and metastasis without causing significant toxicity . At higher doses, adverse effects such as weight loss and organ toxicity have been observed, highlighting the importance of optimizing dosage for therapeutic applications .

Metabolic Pathways

4-Chloro-1-methyl-1H-pyrrolo[2,3-b]pyridine is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its biotransformation and elimination from the body . The compound’s metabolism can affect metabolic flux and metabolite levels, potentially influencing its efficacy and safety in therapeutic applications.

Transport and Distribution

Within cells and tissues, 4-Chloro-1-methyl-1H-pyrrolo[2,3-b]pyridine is transported and distributed through interactions with specific transporters and binding proteins . These interactions can affect the compound’s localization and accumulation, influencing its activity and effectiveness. Understanding these transport mechanisms is crucial for optimizing the compound’s therapeutic potential.

Subcellular Localization

The subcellular localization of 4-Chloro-1-methyl-1H-pyrrolo[2,3-b]pyridine plays a critical role in its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications . These localization patterns can affect the compound’s interactions with biomolecules and its overall efficacy in biochemical applications.

Propiedades

IUPAC Name |

4-chloro-1-methylpyrrolo[2,3-b]pyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7ClN2/c1-11-5-3-6-7(9)2-4-10-8(6)11/h2-5H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GYGRXUOVLHHEMC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=CC2=C(C=CN=C21)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7ClN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70505537 | |

| Record name | 4-Chloro-1-methyl-1H-pyrrolo[2,3-b]pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70505537 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

166.61 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

74420-05-6 | |

| Record name | 4-Chloro-1-methyl-1H-pyrrolo[2,3-b]pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70505537 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

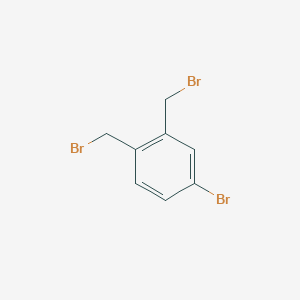

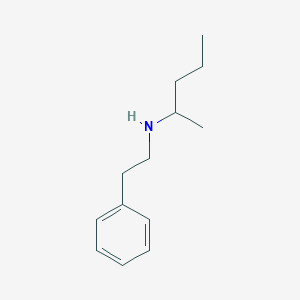

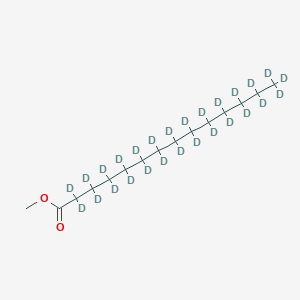

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1,3-Dibromoimidazo[1,5-a]pyridine](/img/structure/B1367101.png)